2-Bromo-4-fluoro-1-methyl-3-nitrobenzene
Overview
Description
“2-Bromo-4-fluoro-1-methyl-3-nitrobenzene” is a chemical compound used as a reactant in the synthesis of N-fused tricyclic indoles, dimethylamine, and benzofuran . It is slightly soluble in water .
Molecular Structure Analysis
The molecular formula of “2-Bromo-4-fluoro-1-methyl-3-nitrobenzene” is C7H5BrFNO2 . The molecular weight is 234.02 g/mol .Physical And Chemical Properties Analysis
“2-Bromo-4-fluoro-1-methyl-3-nitrobenzene” is a solid at room temperature .Scientific Research Applications
Synthesis of N-fused Tricyclic Indoles
2-Bromo-4-fluoro-1-methyl-3-nitrobenzene: is utilized as a reactant in the synthesis of N-fused tricyclic indoles . These compounds are of interest due to their presence in various natural products and pharmaceuticals. The process typically involves the construction of the indole core, followed by a series of reactions that introduce the N-fused tricyclic structure.
Preparation of Dimethylamine Derivatives
This chemical serves as a precursor in the preparation of dimethylamine derivatives . Dimethylamine is an important building block in organic synthesis and is used in the manufacture of a wide range of chemicals, including pharmaceuticals, agrochemicals, and dyes.
Benzofuran Synthesis
The compound is also used in the synthesis of benzofuran . Benzofurans are heterocyclic compounds that are significant in medicinal chemistry. They exhibit a variety of biological activities and are part of the structure of several natural products and drugs.
Development of Anti-inflammatory Agents
Although not directly mentioned for “2-Bromo-4-fluoro-1-methyl-3-nitrobenzene,” related compounds like 4-Bromo-1-fluoro-2-nitrobenzene are used in the synthesis of anti-inflammatory agents . It’s plausible that similar applications could be explored for the compound , given the structural similarities.
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent due to its distinct chemical structure. It might be involved in methods development for detecting similar organic compounds in various samples.
Safety and Handling: It’s important to note that this compound should be stored in a cool place, kept tightly closed in a dry and well-ventilated area, and stored away from strong oxidizing agents . Its solubility and reactivity make it suitable for the mentioned applications, but also require careful handling.
Mechanism of Action
Target of Action
As a benzene derivative, it is likely to interact with various biological targets through electrophilic aromatic substitution .
Mode of Action
The mode of action of 2-Bromo-4-fluoro-1-methyl-3-nitrobenzene involves a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate
Biochemical Pathways
Given its structure, it may be involved in electrophilic aromatic substitution reactions, which are key to many biochemical pathways .
Pharmacokinetics
Its physical properties such as density (1808±006 g/cm3), melting point (55°C), boiling point (2506±200 °C), and slight water solubility suggest that it may have specific bioavailability characteristics .
Result of Action
As a benzene derivative, it may cause changes at the molecular level through electrophilic aromatic substitution .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-fluoro-1-methyl-3-nitrobenzene. For instance, it should be stored in a dry, cool, and well-ventilated place . Exposure to strong oxidizing agents should be avoided . Moreover, its action may be influenced by the specific biological and environmental context in which it is used.
properties
IUPAC Name |
3-bromo-1-fluoro-4-methyl-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-3-5(9)7(6(4)8)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHTWZZCFXTDPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.